Bodipy C12-Ceramide Bodipy C12-Ceramide BODIPY-C12 Ceramide (B12Cer) is a fluorescently tagged form of C12 ceramide that displays excitation/emission maxima of 505/540 nm, respectively. It is formed when acid sphingomyelinase hydrolyzes BODIPY-C12 sphingomyelin in vitro and has been used to quantify acid sphingomyelinase activity in plasma from patients with Niemann-Pick disease.
Ceramide, a bioactive sphingolipid belongs to the sphingolipid family of cell lipids. This pore-forming member is insoluble in water. It is a hygroscopic and light sensitive lipid.

Brand Name: Vulcanchem
CAS No.: 1246355-58-7
VCID: VC0143450
InChI: InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1
SMILES: [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F
Molecular Formula: C42H70BF2N3O3
Molecular Weight: 713.847

Bodipy C12-Ceramide

CAS No.: 1246355-58-7

Cat. No.: VC0143450

Molecular Formula: C42H70BF2N3O3

Molecular Weight: 713.847

* For research use only. Not for human or veterinary use.

Bodipy C12-Ceramide - 1246355-58-7

Specification

Description BODIPY-C12 Ceramide (B12Cer) is a fluorescently tagged form of C12 ceramide that displays excitation/emission maxima of 505/540 nm, respectively. It is formed when acid sphingomyelinase hydrolyzes BODIPY-C12 sphingomyelin in vitro and has been used to quantify acid sphingomyelinase activity in plasma from patients with Niemann-Pick disease.
Ceramide, a bioactive sphingolipid belongs to the sphingolipid family of cell lipids. This pore-forming member is insoluble in water. It is a hygroscopic and light sensitive lipid.

CAS No. 1246355-58-7
Molecular Formula C42H70BF2N3O3
Molecular Weight 713.847
IUPAC Name 11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide
Standard InChI InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1
Standard InChI Key NGWZKZIJSBUOIZ-BOOOSZIVSA-N
SMILES [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F

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